molecular formula C13H18N4O B13259552 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine

Cat. No.: B13259552
M. Wt: 246.31 g/mol
InChI Key: BGTUXLXBYADRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine is a chemical compound with the molecular formula C13H18N4O It is a derivative of pyridine and piperazine, featuring a cyclopropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the piperazine ring and the cyclopropyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

    Starting Material: The synthesis begins with a pyridine derivative, such as 2-chloropyridine.

    Formation of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with piperazine under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, using reagents like cyclopropyl bromide and a base.

    Final Product Formation: The final step involves the coupling of the cyclopropylpiperazine with the pyridine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
  • 5-(4-Methylpiperazin-1-yl)methyl)pyridin-2-amine
  • 5-(4-Propylpiperazin-1-yl)methyl)pyridin-2-amine

Uniqueness

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

(6-aminopyridin-3-yl)-(4-cyclopropylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H18N4O/c14-12-4-1-10(9-15-12)13(18)17-7-5-16(6-8-17)11-2-3-11/h1,4,9,11H,2-3,5-8H2,(H2,14,15)

InChI Key

BGTUXLXBYADRRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CN=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.